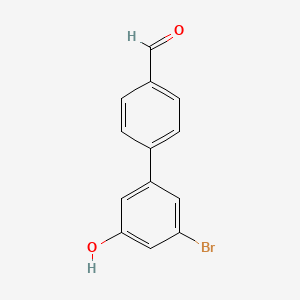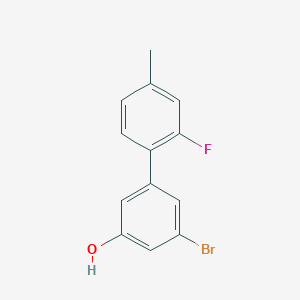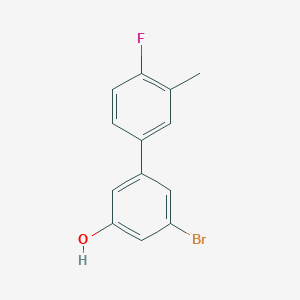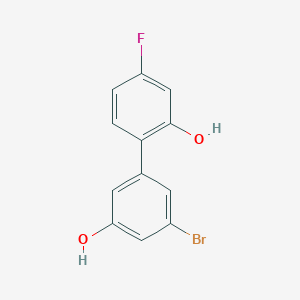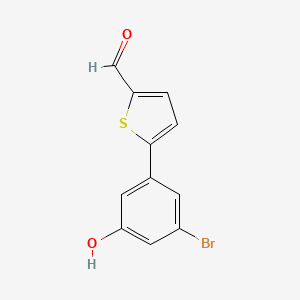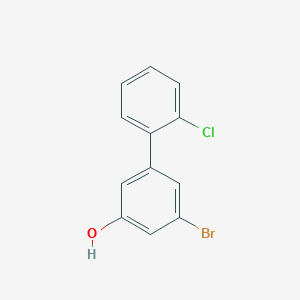
3-Bromo-5-(2-chlorophenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(2-chlorophenyl)phenol, 95% (3-Br-5-CPP) is an aromatic brominated phenolic compound that has a wide range of applications in research and industrial settings. It is used as an intermediate for the synthesis of a variety of organic compounds, as well as for analytical and biochemical purposes. It has been studied for its potential applications in the fields of medicine, agriculture, and environmental science.
Aplicaciones Científicas De Investigación
3-Bromo-5-(2-chlorophenyl)phenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of organic compounds, as an analytical tool for the detection of trace metals, and as a biochemical reagent for the detection of enzymes. It has also been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(2-chlorophenyl)phenol, 95% is not well understood. However, it is believed that the bromine atoms in the compound act as electron-withdrawing groups, which increase the reactivity of the molecule. This increased reactivity allows it to interact with other molecules, leading to the formation of new products.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(2-chlorophenyl)phenol, 95% are largely unknown. However, it has been shown to have antifungal and antibacterial properties, and may have potential applications in the treatment of infections. It has also been shown to have an inhibitory effect on the growth of certain cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-Bromo-5-(2-chlorophenyl)phenol, 95% in lab experiments is that it is relatively easy to synthesize and is relatively stable. It is also relatively inexpensive and can be stored for long periods of time without significant loss of activity. However, it is toxic and should be handled with care.
Direcciones Futuras
The potential applications of 3-Bromo-5-(2-chlorophenyl)phenol, 95% are vast and varied. Further research is needed to explore the potential of this compound in the fields of medicine, agriculture, and environmental science. It may also have potential applications in the synthesis of new organic compounds and as a reagent for the detection of trace metals. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-Bromo-5-(2-chlorophenyl)phenol, 95%.
Métodos De Síntesis
3-Bromo-5-(2-chlorophenyl)phenol, 95% is synthesized by the reaction of 2-chlorophenol and bromine in aqueous solution. The reaction is carried out at room temperature, and the product is purified by recrystallization. The yield of the reaction is typically around 95%.
Propiedades
IUPAC Name |
3-bromo-5-(2-chlorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClO/c13-9-5-8(6-10(15)7-9)11-3-1-2-4-12(11)14/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRINXQQKURUBIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)Br)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686388 |
Source


|
| Record name | 5-Bromo-2'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261991-83-6 |
Source


|
| Record name | 5-Bromo-2'-chloro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00686388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

